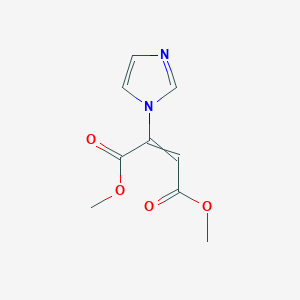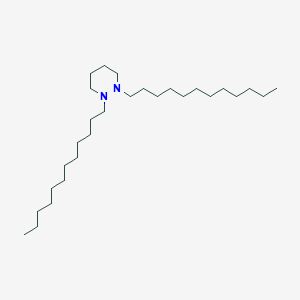
1,1'-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) is an organic compound characterized by its unique structure, which includes two methoxybenzene groups connected by an ethane-1,2-diyldisulfonyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) typically involves the reaction of 4-methoxybenzenesulfonyl chloride with ethane-1,2-dithiol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the dithiol to form the desired disulfonyl compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxybenzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated methoxybenzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) involves its interaction with molecular targets through its sulfonyl and methoxy groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of methoxy groups.
1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-chlorobenzene): Contains chlorine atoms instead of methoxy groups.
Uniqueness
1,1’-(Ethane-1,2-diyldisulfonyl)bis(4-methoxybenzene) is unique due to the presence of methoxy groups, which can influence its reactivity and interactions compared to similar compounds with different substituents. The methoxy groups can enhance the compound’s solubility and potential biological activity.
Propiedades
Número CAS |
114174-43-5 |
|---|---|
Fórmula molecular |
C16H18O6S2 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
1-methoxy-4-[2-(4-methoxyphenyl)sulfonylethylsulfonyl]benzene |
InChI |
InChI=1S/C16H18O6S2/c1-21-13-3-7-15(8-4-13)23(17,18)11-12-24(19,20)16-9-5-14(22-2)6-10-16/h3-10H,11-12H2,1-2H3 |
Clave InChI |
VYJLGSSTSUJPDR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


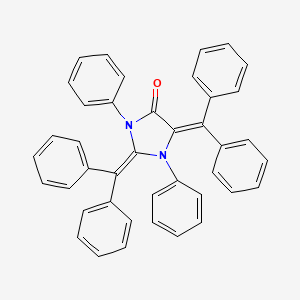

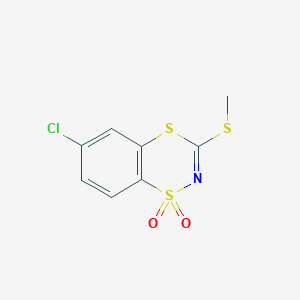
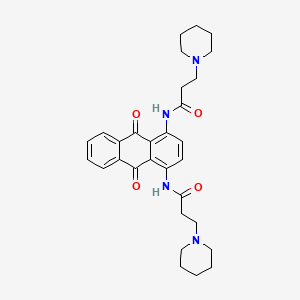
![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
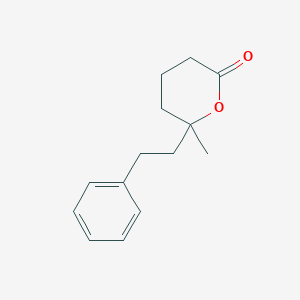
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
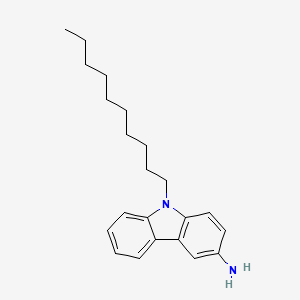
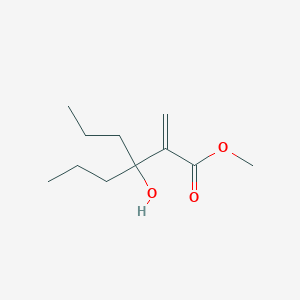
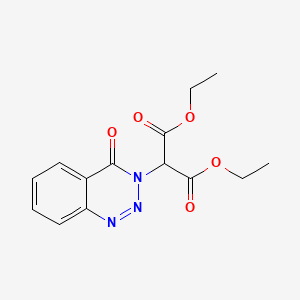

![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)
